molecular formula C15H21N3O6S2 B14800771 Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate

Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate

Cat. No.: B14800771
M. Wt: 403.5 g/mol
InChI Key: LNSGBESKLLKVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[74002,6]trideca-1(13),9,11-triene-4-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a methylsulfonyl group, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the triazatricyclo framework, introduction of the tert-butyl group, and the addition of the methylsulfonyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or sulfides.

    Substitution: The tert-butyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate
  • Tert-butyl 12-amino-4,7,10-trioxadodecanoate
  • Tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate

Uniqueness

Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate is unique due to its specific combination of functional groups and its triazatricyclo framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl 12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S2/c1-15(2,3)24-14(19)18-6-10-11(7-18)26(22,23)8-9-5-16-13(17-12(9)10)25(4,20)21/h5,10-11H,6-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSGBESKLLKVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)S(=O)(=O)CC3=CN=C(N=C23)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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